Cas no 2408962-94-5 (5-Ethynyl-2-methyl-1,3-oxazole)

5-Ethynyl-2-methyl-1,3-oxazole 化学的及び物理的性質
名前と識別子
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- 5-Ethynyl-2-methyloxazole
- SCHEMBL15482971
- EN300-7536341
- 2408962-94-5
- 5-Ethynyl-2-methyl-1,3-oxazole
- G76641
-
- インチ: 1S/C6H5NO/c1-3-6-4-7-5(2)8-6/h1,4H,2H3
- InChIKey: ONLOXRRPHKYLAA-UHFFFAOYSA-N
- ほほえんだ: O1C(C#C)=CN=C1C
計算された属性
- せいみつぶんしりょう: 107.037113783g/mol
- どういたいしつりょう: 107.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 26Ų
5-Ethynyl-2-methyl-1,3-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7536341-0.05g |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95.0% | 0.05g |
$252.0 | 2025-03-10 | |
Aaron | AR028TYB-2.5g |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95% | 2.5g |
$2950.00 | 2023-12-15 | |
Aaron | AR028TYB-1g |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95% | 1g |
$1519.00 | 2025-02-17 | |
Aaron | AR028TYB-100mg |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95% | 100mg |
$542.00 | 2025-02-17 | |
Enamine | EN300-7536341-0.5g |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95.0% | 0.5g |
$847.0 | 2025-03-10 | |
Enamine | EN300-7536341-0.25g |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95.0% | 0.25g |
$538.0 | 2025-03-10 | |
Enamine | EN300-7536341-2.5g |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95.0% | 2.5g |
$2127.0 | 2025-03-10 | |
Aaron | AR028TYB-5g |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR028TYB-500mg |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
Aaron | AR028TYB-50mg |
5-ethynyl-2-methyl-1,3-oxazole |
2408962-94-5 | 95% | 50mg |
$372.00 | 2025-02-17 |
5-Ethynyl-2-methyl-1,3-oxazole 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
5-Ethynyl-2-methyl-1,3-oxazoleに関する追加情報
Comprehensive Analysis of 5-Ethynyl-2-methyl-1,3-oxazole (CAS No. 2408962-94-5): Properties, Applications, and Future Perspectives
The compound 5-Ethynyl-2-methyl-1,3-oxazole (CAS No. 2408962-94-5) is a heterocyclic organic molecule featuring an oxazole core substituted with an ethynyl group at the 5-position and a methyl group at the 2-position. This structure endows it with unique reactivity and versatility, making it a valuable intermediate in pharmaceutical research, agrochemical development, and material science. Its CAS number 2408962-94-5 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases.
In recent years, the demand for functionalized oxazole derivatives has surged due to their role in drug discovery, particularly in the synthesis of kinase inhibitors and antiviral agents. The ethynyl moiety in 5-Ethynyl-2-methyl-1,3-oxazole enables click chemistry applications, a hot topic in bioconjugation and polymer science. This aligns with the growing interest in bioorthogonal reactions, a frequently searched term in AI-driven research platforms. Researchers are also exploring its potential in fluorescent probes and metal-organic frameworks (MOFs), addressing the need for advanced materials in sensing and catalysis.
The synthetic routes to 5-Ethynyl-2-methyl-1,3-oxazole often involve palladium-catalyzed cross-coupling or cyclization strategies, reflecting broader trends in green chemistry and atom economy. These methods are frequently queried in academic search engines, highlighting the compound’s relevance to sustainable chemistry. Its stability under physiological conditions further fuels investigations into prodrug design and targeted drug delivery, areas garnering significant attention in PubMed and patent literature.
From a commercial standpoint, suppliers of CAS 2408962-94-5 emphasize high-purity grades (>98%) to meet the stringent requirements of pharmaceutical GMP. Analytical techniques like HPLC and NMR are routinely employed for quality control, addressing common user concerns about batch consistency. The compound’s molecular weight (123.15 g/mol) and logP values are critical parameters for pharmacokinetic modeling, frequently cited in QSAR studies.
Looking ahead, 5-Ethynyl-2-methyl-1,3-oxazole is poised to play a pivotal role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, both trending topics in medicinal chemistry forums. Its adaptability in combinatorial chemistry libraries also makes it a staple in high-throughput screening campaigns. As AI-assisted molecular design gains traction, this compound’s SMILES notation (CC1=NC=C(O1)C#C) is increasingly used in machine learning datasets for virtual screening.
In summary, 5-Ethynyl-2-methyl-1,3-oxazole (CAS No. 2408962-94-5) exemplifies the intersection of synthetic utility and interdisciplinary innovation. Its applications span from small-molecule therapeutics to smart materials, resonating with current research priorities and industrial needs. This positions it as a compound of enduring significance in the molecular sciences landscape.
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